Cas no 86839-08-9 (Benzenecarbothioic acid, 2-methylhydrazide)
Benzenecarbothioic acid, 2-methylhydrazide Chemical and Physical Properties
Names and Identifiers
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- Benzenecarbothioic acid, 2-methylhydrazide
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- Inchi: 1S/C8H10N2S/c1-9-10-8(11)7-5-3-2-4-6-7/h2-6,9H,1H3,(H,10,11)
- InChI Key: BLNMRKNLYXVMFX-UHFFFAOYSA-N
- SMILES: C1(C(=S)NNC)=CC=CC=C1
Benzenecarbothioic acid, 2-methylhydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-38345805-1.0g |
N-(methylamino)benzenecarbothioamide |
86839-08-9 | 95% | 1.0g |
$0.0 | 2022-12-11 |
Benzenecarbothioic acid, 2-methylhydrazide Related Literature
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1. Diterpenoids
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on Benzenecarbothioic acid, 2-methylhydrazide
Recent Advances in the Study of Benzenecarbothioic acid, 2-methylhydrazide (CAS: 86839-08-9)
Benzenecarbothioic acid, 2-methylhydrazide (CAS: 86839-08-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by its thioamide and hydrazide functional groups, has been the subject of several studies aimed at exploring its biological activity, mechanism of action, and potential use in drug development. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have focused on the synthesis and characterization of Benzenecarbothioic acid, 2-methylhydrazide, with particular emphasis on its stability and reactivity under various physiological conditions. Researchers have employed advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), to elucidate its molecular structure and confirm its purity. These studies have revealed that the compound exhibits remarkable stability in aqueous solutions, making it a promising candidate for further pharmacological investigations.
In vitro and in vivo studies have demonstrated that Benzenecarbothioic acid, 2-methylhydrazide possesses notable biological activities, including antimicrobial and anticancer properties. For instance, a recent study published in the Journal of Medicinal Chemistry reported that the compound exhibited potent inhibitory effects against a range of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics. Additionally, preliminary findings suggest that the compound may interfere with key enzymatic pathways in cancer cells, leading to apoptosis and reduced tumor growth.
The mechanism of action of Benzenecarbothioic acid, 2-methylhydrazide is currently under investigation. Hypotheses propose that the compound's thioamide group may interact with cysteine residues in target proteins, thereby modulating their function. Molecular docking studies have provided insights into potential binding interactions with enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. These findings are paving the way for the design of derivatives with enhanced efficacy and selectivity.
Despite these promising results, challenges remain in the development of Benzenecarbothioic acid, 2-methylhydrazide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Researchers are also exploring formulation strategies to improve the compound's solubility and delivery to target tissues. Collaborative efforts between chemists, biologists, and pharmacologists are essential to overcome these hurdles and advance the compound toward clinical trials.
In conclusion, Benzenecarbothioic acid, 2-methylhydrazide (CAS: 86839-08-9) represents a promising scaffold for the development of novel antimicrobial and anticancer agents. The latest research highlights its structural uniqueness, biological activity, and potential therapeutic applications. Continued investigation into its mechanism of action and optimization of its pharmacological properties will be critical for its future success in the pharmaceutical industry.
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